molecular formula C18H27Cl2N5O B2527868 N-benzyl-2-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride CAS No. 1323501-75-2

N-benzyl-2-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride

Cat. No.: B2527868
CAS No.: 1323501-75-2
M. Wt: 400.35
InChI Key: PNANTSRQFCGLSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride is a synthetic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their wide range of biological activities and are commonly used in pharmaceuticals, agrochemicals, and other industrial applications. This compound, in particular, has shown potential in various scientific research fields due to its unique chemical structure and properties.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

N-benzyl-2-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The imidazole ring in the compound can act as a ligand, binding to metal ions in enzymes and influencing their activity. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . Additionally, the compound can interact with proteins through hydrogen bonding and hydrophobic interactions, affecting protein structure and function.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of enzymes and receptors involved in these pathways. This modulation can lead to changes in gene expression and cellular metabolism. For example, the compound may inhibit or activate specific kinases, leading to altered phosphorylation states of target proteins and subsequent changes in cellular functions .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The imidazole ring can coordinate with metal ions in enzymes, leading to enzyme inhibition or activation. This coordination can alter the enzyme’s active site, affecting its catalytic activity. Additionally, the compound can interact with DNA and RNA, influencing gene expression by modulating transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under ambient conditions but may degrade under extreme conditions such as high temperature or acidic pH . Long-term studies have shown that the compound can have sustained effects on cellular functions, with potential implications for therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects without significant toxicity. At high doses, toxic or adverse effects may be observed, including potential damage to organs and tissues . It is important to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities . The compound’s interaction with metabolic enzymes can affect metabolic flux and alter the levels of metabolites in cells and tissues.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through specific transporters and distributed to various cellular compartments . Its localization and accumulation within cells can affect its biological activity and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with biomolecules and its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride typically involves multiple steps, including the formation of the imidazole ring, the introduction of the piperazine moiety, and the final acylation to form the acetamide. The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product’s quality.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-(4-(1H-imidazol-2-yl)piperazin-1-yl)acetamide
  • N-benzyl-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide
  • N-benzyl-2-(4-(1-ethyl-1H-imidazol-4-yl)piperazin-1-yl)acetamide

Uniqueness

N-benzyl-2-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride is unique due to the specific positioning of the ethyl group on the imidazole ring, which may influence its binding properties and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.

Properties

IUPAC Name

N-benzyl-2-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]acetamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O.2ClH/c1-2-22-9-8-19-18(22)23-12-10-21(11-13-23)15-17(24)20-14-16-6-4-3-5-7-16;;/h3-9H,2,10-15H2,1H3,(H,20,24);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNANTSRQFCGLSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1N2CCN(CC2)CC(=O)NCC3=CC=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.